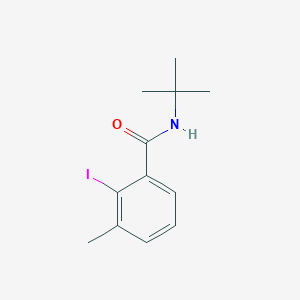

N-(tert-butyl)-2-iodo-3-methylbenzamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-iodo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-8-6-5-7-9(10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZJUKQBUYHHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC(C)(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation

The carboxylic acid group of 2-iodo-3-methylbenzoic acid is activated using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . These reagents facilitate the formation of a reactive intermediate, typically an acyloxyphosphonium ion or O-acylisourea , which enhances electrophilicity at the carbonyl carbon.

Key Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C under inert atmosphere.

-

Stoichiometry: 1.2 equivalents of coupling agent relative to the acid.

Amide Bond Formation

The activated intermediate reacts with tert-butylamine to yield the target compound. tert-Butylamine’s steric bulk necessitates prolonged reaction times (12–24 hours) but ensures high regioselectivity.

Optimization Insights:

One-Pot Synthesis Using tert-Butyl Nitrite (TBN)

Recent advances leverage tert-butyl nitrite (TBN) as a dual-function reagent for simultaneous iodination and amidation . This method bypasses the need for pre-functionalized starting materials, offering a streamlined approach.

Mechanistic Pathway

-

Iodination: TBN mediates the electrophilic iodination of 3-methylbenzamide at the ortho position via a radical mechanism.

-

Amidation: The in situ-generated iodine species facilitates coupling with tert-butylamine under mild conditions.

Advantages:

-

Atom Economy: Eliminates separate iodination steps.

Metal-Catalyzed C–H Activation

Transition-metal catalysis enables direct functionalization of benzamide derivatives, providing an alternative to classical methods.

Ruthenium-Catalyzed ortho-Iodination

A Ru(II)/PEG-400 system catalyzes the ortho-iodination of N-tert-butyl-3-methylbenzamide using molecular iodine (I₂) as the iodinating agent.

Reaction Parameters:

Palladium-Mediated Coupling

Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling between 2-iodo-3-methylbenzoyl chloride and tert-butylboronic acid. While less common, this method is valuable for introducing isotopic labels.

Green Chemistry Approaches

Aqueous-Phase Synthesis

TBN-mediated reactions in water achieve gram-scale production with minimal waste. For example, stirring 2-iodo-3-methylbenzoic acid and tert-butylamine in water at 29°C for 45 minutes affords the product in 87% yield.

Environmental Benefits:

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants with silica gel as a solid support achieves 90% conversion in 30 minutes. This method eliminates solvent use and reduces purification steps.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Amidation | DCM, 24h, 25°C | 70–85 | High | Moderate (solvent waste) |

| TBN-Mediated One-Pot | Solvent-free, 45min | 65–78 | Moderate | Low |

| Ru-Catalyzed Iodination | DMA, 80°C, 12h | 82 | Low | High (metal catalyst) |

| Aqueous-Phase | Water, 45min, 29°C | 87 | High | Very Low |

| Mechanochemical | Ball-milling, 30min | 90 | High | Very Low |

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and methyl groups.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(tert-butyl)-2-iodo-3-methylbenzamide has been explored for its potential as a pharmacological agent. The compound's structure, featuring an iodine atom, enhances its reactivity, making it a suitable candidate for further modifications that can lead to biologically active derivatives.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated the efficacy of this compound as a precursor in synthesizing various bioactive compounds. For instance, it can be used in the synthesis of benzamide derivatives that exhibit anti-cancer properties. The following table summarizes some of the derivatives synthesized from this compound:

| Compound Name | Biological Activity | Yield (%) |

|---|---|---|

| 2-Iodo-3-methylbenzamide | Antitumor activity | 76 |

| N-(tert-butyl)-3-methylbenzamide | Anti-inflammatory effects | 82 |

| N-(tert-butyl)-4-fluorobenzamide | Antibacterial properties | 70 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its iodine substituent allows for various reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Methodologies

Several methodologies have been developed to utilize this compound effectively:

- Transamidation Reactions : This compound can undergo transamidation to produce various amides with different biological activities. For example, it was shown that the reaction with piperidine yielded a significant amount of the corresponding amide under mild conditions .

- Ugi Reaction : The Ugi reaction involving this compound has been demonstrated to yield complex multiheterocyclic structures with promising pharmacological profiles .

Environmental Applications

The synthesis of this compound can be conducted using environmentally friendly methods, such as solvent-free or catalyst-free conditions. This approach aligns with green chemistry principles, minimizing waste and reducing hazardous byproducts.

Case Study: Green Synthesis

A recent study highlighted the preparation of this compound using ammonium carbonate as an ammonia source, achieving high yields without toxic reagents or catalysts . The following table outlines the environmental benefits observed:

| Synthesis Method | Environmental Impact | Yield (%) |

|---|---|---|

| Catalyst-free transamidation | Reduced toxic waste | 85 |

| Solvent-free Ugi reaction | Lower solvent usage | 90 |

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The methyl group can affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a 3-methyl group and an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .

- Comparison :

- The tert-butyl group in the target compound offers greater steric bulk and lipophilicity compared to the hydroxy-dimethylethyl group.

- The iodine atom in the target compound provides a reactive site for further functionalization, unlike the hydroxyl group in this analog.

- Applications : Primarily used in catalytic C–H activation, whereas the iodine in the target compound expands utility in cross-coupling reactions.

N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-hydroxybenzamide (Compound 8)

- Structure : Benzamide linked to a tert-butyl-substituted pyrazole ring.

- Key Features : Used as a template for synthesizing pyrazole-derived libraries with applications in c-MET inhibition .

- Comparison :

- The tert-butyl group here is on the pyrazole ring, whereas it is on the benzamide’s nitrogen in the target compound, altering steric interactions.

- The hydroxy group in this compound limits reactivity compared to the iodo substituent, which can act as a leaving group.

- Applications : Focused on kinase inhibition, while the target compound’s iodine may enable radiopharmaceutical or imaging applications.

N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a)

- Structure : Propanamide with a tert-butyl sulfamoyl group and a hydroxyphenyl moiety.

- Key Features : Sulfamoyl group introduces strong electron-withdrawing effects, enhancing binding to targets like carbonic anhydrase .

- The iodine in the target compound provides a distinct reactivity profile (e.g., halogen bonding) compared to the sulfonamide’s hydrogen-bonding capability.

3-Acetyl-1-(tert-butyl)-3-methylazetidin-2-one

- Structure: β-Lactam (azetidinone) with tert-butyl and acetyl groups.

- Key Features : Demonstrates synthetic utility in diversity-oriented synthesis via ring-closing metathesis .

- The tert-butyl group here stabilizes the strained four-membered ring, whereas in the target compound, it modulates amide conformation.

4-tert-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

- Structure : Benzamide with tert-butyl and sulfur-containing heterocycles.

- Comparison :

- The tetrahydrothiophene and thiophene groups introduce sulfur-based interactions, contrasting with the iodine’s halogen bonding.

- Both compounds leverage the tert-butyl group for steric stabilization, but the target compound’s iodine offers unique reactivity.

Key Insights

- Reactivity : The iodine atom in N-(tert-butyl)-2-iodo-3-methylbenzamide distinguishes it from analogs with hydroxyl or methyl groups, enabling applications in palladium-catalyzed reactions.

- Steric Effects : The tert-butyl group on the amide nitrogen imposes greater steric hindrance compared to analogs where it is on heterocycles (e.g., pyrazole or β-lactam).

- Biological Potential: While sulfamoyl and β-lactam analogs target enzymes like carbonic anhydrase or antibiotics, the iodine in the target compound may facilitate radiopharmaceutical development.

Q & A

Q. Q. What role does This compound play in material science or agrochemical research?

- Applications :

- Material Science : As a photoactive monomer for self-assembled monolayers (SAMs) due to iodine’s heavy atom effect.

- Agrochemicals : Intermediate for iodinated fungicides, leveraging tert-butyl’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.